molecular formula C27H23N7O3S2 B15148523 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B15148523
M. Wt: 557.7 g/mol
InChI Key: IGDHSQLBQXWCAT-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives.

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method includes the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It can form hydrogen bonds with different targets, leading to the inhibition of specific enzymes or receptors. This interaction can disrupt cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1,2,4-triazole-3-thione derivatives
  • 1,3,4-thiadiazole derivatives
  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones

Properties

Molecular Formula

C27H23N7O3S2

Molecular Weight

557.7 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C27H23N7O3S2/c1-19-16-17-28-26(29-19)33-39(36,37)23-14-12-21(13-15-23)30-24(35)18-38-27-32-31-25(20-8-4-2-5-9-20)34(27)22-10-6-3-7-11-22/h2-17H,18H2,1H3,(H,30,35)(H,28,29,33)

InChI Key

IGDHSQLBQXWCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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